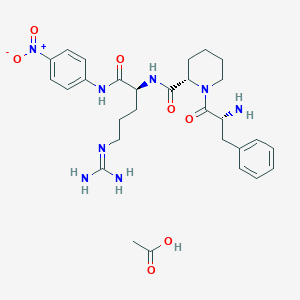
H-D-Phe-Pip-Arg-pNA (acetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Phe-Pip-Arg-pNA (acetate) is a chromogenic substrate designed based on the N-terminal fragment of the A alpha chain of fibrinogen, which is the physiological target of thrombin . This compound is used to measure antithrombin-heparin cofactor (AT-III) activity, making it a valuable tool in coagulation studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Phe-Pip-Arg-pNA (acetate) involves the sequential coupling of protected amino acids and the chromogenic p-nitroaniline (pNA) group. The process typically starts with the protection of the amino acids, followed by their coupling using peptide synthesis techniques. The final step involves the deprotection of the amino acids and the attachment of the pNA group .
Industrial Production Methods: Industrial production of H-D-Phe-Pip-Arg-pNA (acetate) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: H-D-Phe-Pip-Arg-pNA (acetate) primarily undergoes hydrolysis reactions catalyzed by thrombin. The hydrolysis of the peptide bond releases the chromogenic p-nitroaniline group, which can be detected spectrophotometrically .
Common Reagents and Conditions: The hydrolysis reaction typically requires thrombin as the enzyme and is carried out in an aqueous buffer at physiological pH. The reaction is monitored by measuring the absorbance of the released p-nitroaniline at 405 nm .
Major Products Formed: The major product formed from the hydrolysis of H-D-Phe-Pip-Arg-pNA (acetate) is p-nitroaniline, which serves as a chromogenic indicator of thrombin activity .
Scientific Research Applications
H-D-Phe-Pip-Arg-pNA (acetate) is widely used in scientific research, particularly in the fields of biochemistry and medicine. Its primary application is in the measurement of antithrombin-heparin cofactor (AT-III) activity, which is crucial for understanding coagulation disorders . Additionally, it is used in the development of anticoagulant therapies and in the study of thrombin inhibitors .
Mechanism of Action
H-D-Phe-Pip-Arg-pNA (acetate) functions as a substrate for thrombin. When thrombin cleaves the peptide bond in the substrate, it releases p-nitroaniline, which can be detected spectrophotometrically. This reaction allows for the quantification of thrombin activity and the assessment of antithrombin-heparin cofactor (AT-III) levels . The compound binds to the active site of thrombin, inhibiting its activation and thereby preventing clot formation .
Comparison with Similar Compounds
H-D-Phe-Pip-Arg-pNA (acetate) is unique in its specificity for thrombin and its use as a chromogenic substrate. Similar compounds include:
- H-D-Phe-Pip-Arg-pNA hydrochloride
- H-D-Phe-Pip-Arg-pNA dihydrochloride
- MeOSuc-Ala-Ala-Pro-Val-pNA
These compounds also serve as substrates for various proteases but differ in their specificity and applications. H-D-Phe-Pip-Arg-pNA (acetate) stands out due to its high sensitivity and accuracy in measuring thrombin activity .
Properties
IUPAC Name |
acetic acid;(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O5.C2H4O2/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;1-2(3)4/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);1H3,(H,3,4)/t21-,22+,23+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHLNJUMPNYROS-FMVQVTEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Rel-(3Ar,7Ar)-N-(Pyridin-3-Ylmethyl)Octahydrofuro[3,2-C]Pyridine-3A-Carboxamide](/img/structure/B8139475.png)
![7-benzyl-4-methoxy-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepine](/img/structure/B8139481.png)
![N-((Octahydrocyclopenta[b][1,4]oxazin-7-yl)methyl)pyrazine-2-carboxamide](/img/structure/B8139494.png)
![4-((10,10-Difluoro-2,7-diazaspiro[4.5]decan-2-yl)methyl)-2-methylthiazole](/img/structure/B8139501.png)
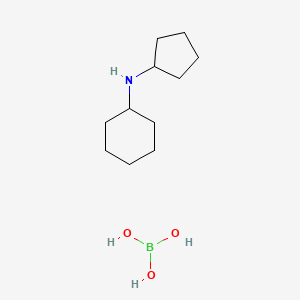
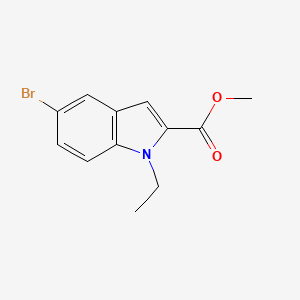
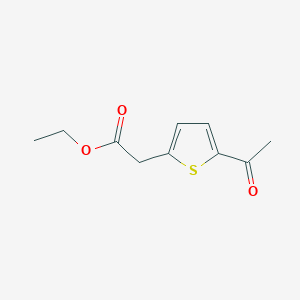
![4-[3,4-Dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanehydrazide](/img/structure/B8139522.png)
![TERT-BUTYL 8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCINE-3(4H)-CARBOXYLATE](/img/structure/B8139525.png)
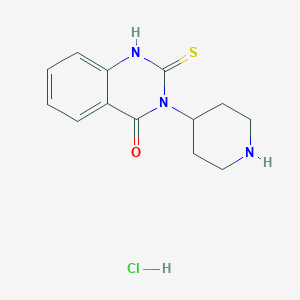
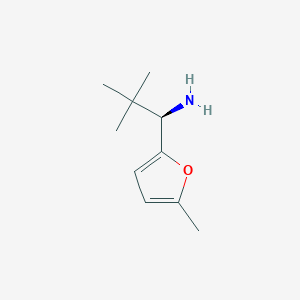
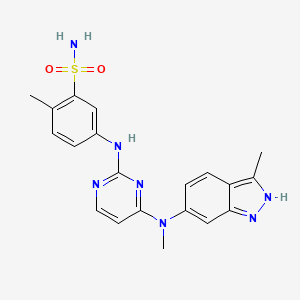
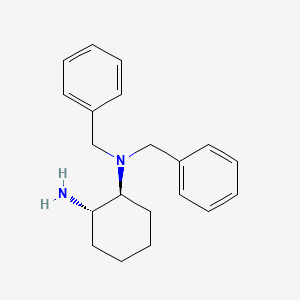
![sodium;2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetate](/img/structure/B8139565.png)
